molecular formula C13H20IN3 B1667476 4-Benzylpiperidine-1-carboximidamide hydroiodide CAS No. 849776-40-5

4-Benzylpiperidine-1-carboximidamide hydroiodide

Cat. No.: B1667476
CAS No.: 849776-40-5
M. Wt: 345.22 g/mol
InChI Key: FIZOSQMUUOLSIC-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C13H20IN3 and a molecular weight of 345.22 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a carboximidamide group, along with a hydroiodide counterion.

Preparation Methods

The synthesis of 4-Benzylpiperidine-1-carboximidamide hydroiodide typically involves the following steps :

    Formation of 4-Benzylpiperidine: This step involves the alkylation of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.

    Introduction of Carboximidamide Group: The 4-benzylpiperidine is then reacted with cyanamide in the presence of a suitable catalyst to introduce the carboximidamide group.

    Formation of Hydroiodide Salt: Finally, the compound is treated with hydroiodic acid to form the hydroiodide salt of 4-Benzylpiperidine-1-carboximidamide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

4-Benzylpiperidine-1-carboximidamide hydroiodide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboximidamide group to an amine.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Benzylpiperidine-1-carboximidamide hydroiodide has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

4-Benzylpiperidine-1-carboximidamide hydroiodide can be compared with other similar compounds, such as :

    4-Benzylpiperidine-1-carboxamidine: Similar in structure but without the hydroiodide counterion.

    Piperidine derivatives: Various piperidine derivatives with different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific structure and the presence of the hydroiodide counterion, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

4-benzylpiperidine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.HI/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZOSQMUUOLSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594681
Record name 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-40-5
Record name 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849776-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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